Cas no 357-70-0 (Galanthamine)

Galanthamine structure
Galanthamine structure
Product name:Galanthamine
CAS No:357-70-0
MF:C17H21NO3
Molecular Weight:287.3535
MDL:MFCD00867189
CID:37039
PubChem ID:3449

Galanthamine 化学的及び物理的性質

名前と識別子

    • Galanthamine base
    • (4as,6r,8as)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • GALANTAMINE
    • GALANTHAMINE
    • GALANTHAMINE HYDROCHLORIDE
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS-(4aalpha,6beta,8aR*))-
    • 6h-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol,4a,5,9,10,11,12-hexahydro-3-methox
    • Galantamin
    • Jilkon
    • Lycoremin
    • Lycoremine
    • y-11-methyl-
    • Galanthamine HBr CP2000
    • Galanthamine HCl
    • GalanthamineHydrobromideBase
    • FumalicAcid
    • Galantaminehydrochloride
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3 -methoxy-11-methyl-, (4aS,6R,8aS)-,
    • DANSHEN P.E.FOR INJECTION
    • GALANTHAMINE(P)
    • Galantamine Hydrobromide
    • (-)-Galanthamine
    • Razadyne
    • Galanthaminum
    • Nivalin
    • Razadyne ER
    • Galantaminum [INN-Latin]
    • Galantamina [INN-Spanish]
    • Galantamina
    • Reminyl (TN)
    • 0D3Q044KCA
    • Galantaminum
    • (-)-Galantamine
    • GNT
    • Galantamine [USAN:INN]
    • 6H-Benzofuro[3a,3,
    • MLS001210772
    • Lycoremine hydrobromide
    • Galanthamine; Jilken; Karantonin
    • Nivaline Trifluoroacetic acid
    • Lycoremine Trifluoroacetic acid
    • SMR000517021
    • SMR000528869
    • Epigalanthamine
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol Trifluoroacetic acid
    • MLS000766281
    • MLSMR
    • ENT- GALANTHAMINE
    • BRD-A49148672-004-01-6
    • Galantamine; HSDB 7361
    • CHEBI:91735
    • Oprea1_097473
    • FT-0667895
    • Q-201144
    • CHEMBL1623394
    • Galanthamine #
    • BCP28966
    • Epigalanthamin
    • LSM-1597
    • HMS3561F13
    • Q27163546
    • NS00066980
    • BRD-A49148672-001-07-9
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • FT-0668941
    • NCI60_000004
    • CERAPP_13557
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS-(4a.alpha.,6.beta.,8aR*))-
    • NSC100058
    • 9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • Oprea1_098077
    • FT-0668943
    • 6H-Benzofuro[3a,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, [4aS-(4a.alpha.,6.beta.,8aR*)]-
    • SCHEMBL220427
    • Galanthamine,(3.alpha.-
    • DTXSID70859345
    • AKOS021856294
    • AKOS000635322
    • HMS2269H23
    • FT-0668942
    • GTPL6693
    • AC-34328
    • (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • BRD-K49481516-004-04-3
    • Galanthamine, 12
    • InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • SDCCGMLS-0066737.P001
    • AKOS015965330
    • KBio2_004319
    • AM62710
    • KBio2_001751
    • NCGC00017256-11
    • C08526
    • GALANTAMINE [INN]
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
    • BRN 0093736
    • 357-70-0
    • CHEBI:42944
    • BSPBio_000436
    • BDBM10404
    • Galantamine, (+/-)-
    • NSC-759861
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • s3866
    • HY-76299
    • NCGC00024731-02
    • 1T835Z585R
    • CS-1217
    • NS00003061
    • AB00053614-09
    • BIDD:GT0517
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
    • 23173-12-8
    • KBio3_002636
    • (4aS,6R,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • D04292
    • Probes1_000055
    • GALANTAMINE [HSDB]
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • UNII-1T835Z585R
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
    • Prestwick1_000588
    • Galantamine [USAN:INN:BAN]
    • Probes2_000395
    • KBioSS_001751
    • (+/-)-Galanthamine
    • NINDS_000590
    • MFCD00867189
    • HSDB 7361
    • N06DA04
    • NCGC00017256-17
    • BPBio1_000480
    • Pharmakon1600-01501202
    • Galantamina (INN-Spanish)
    • ASUTZQLVASHGKV-JDFRZJQESA-
    • SBI-0051689.P002
    • BSPBio_003416
    • KBio1_000590
    • CCG-212961
    • GALANTAMINE [MI]
    • SCHEMBL2577
    • 1dx6
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
    • GALANTAMINE [WHO-DD]
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
    • Galantamine (USAN/INN)
    • Spectrum_001271
    • Galantaminum (INN-Latin)
    • AS-56354
    • DB00674
    • DivK1c_000590
    • Prestwick3_000588
    • (+/-)-Galantamine
    • BRD-K49481516-004-03-5
    • GALANTAMINE [VANDF]
    • Q412690
    • Spectrum4_000839
    • SMP1_000131
    • KBioGR_001417
    • DTXSID2045606
    • Bodamine
    • NSC-100058
    • CHEMBL659
    • ASUTZQLVASHGKV-JDFRZJQESA-N
    • SCHEMBL3293474
    • Galanthamine, (+/-)-
    • Spectrum3_001738
    • GALANTAMINE [USAN]
    • EN300-708805
    • NSC759861
    • SR-05000001783-4
    • UNII-0D3Q044KCA
    • NSC 100058
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • IDI1_000590
    • HMS3885C10
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • 4-27-00-02184 (Beilstein Handbook Reference)
    • NCGC00017256-05
    • HMS2089H03
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
    • Prestwick0_000588
    • KBio2_006887
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
    • 1008759-59-8
    • AB00053614_10
    • AC-20240
    • SPBio_002655
    • Spectrum5_001673
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • 1qti
    • BRD-K49481516-004-09-2
    • SR-05000001783
    • Prestwick2_000588
    • BRD-K49481516-004-18-3
    • GLXC-03030
    • BRD-K49481516-001-01-5
    • A11538
    • Galanthamine
    • MDL: MFCD00867189
    • インチ: 1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • InChIKey: ASUTZQLVASHGKV-JDFRZJQESA-N
    • SMILES: O1C2=C(C([H])=C([H])C3C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4(C([H])=C([H])[C@@]([H])(C([H])([H])[C@]14[H])O[H])C2=3)OC([H])([H])[H]
    • BRN: 0093736

計算された属性

  • Exact Mass: 287.152144g/mol
  • Surface Charge: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 1
  • Exact Mass: 287.152144g/mol
  • 単一同位体質量: 287.152144g/mol
  • Topological Polar Surface Area: 41.9Ų
  • Heavy Atom Count: 21
  • 複雑さ: 440
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • 分子量: 287.35

じっけんとくせい

  • Dissociation Constants: pKa = 7.97 (est)
  • Color/Form: Powder
  • 密度みつど: 1.0662 (rough estimate)
  • ゆうかいてん: 119-1210C
  • Boiling Point: 439.3°C at 760 mmHg
  • フラッシュポイント: 219.5±28.7 °C
  • Refractive Index: 1.5022 (estimate)
  • Solubility: Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
  • PSA: 41.93000
  • LogP: 1.78820
  • 比旋光度: D20 -118.8° (c = 1.378 in ethanol)

Galanthamine Security Information

  • Signal Word:Warning
  • 危害声明: H302
  • Warning Statement: P280-P305+P351+P338
  • セキュリティの説明: H303+H313+H333
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Galanthamine 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2942000000

Galanthamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17388-100mg
Galanthamine
357-70-0 98%
100mg
¥466.00 2023-09-09
eNovation Chemicals LLC
Y1043960-250mg
Galanthamine
357-70-0 95%
250mg
$180 2024-06-07
MedChemExpress
HY-76299-10mM*1 mL in DMSO
Galanthamine
357-70-0 99.96%
10mM*1 mL in DMSO
¥605 2024-05-25
DC Chemicals
DCJ-030-20 mg
Galanthamine
357-70-0 >98%, Standard References Grade
20mg
$280.0 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
GG8567-100mg
Galanthamine
357-70-0 ≥98%
100mg
¥1200.00元 2023-09-15
S e l l e c k ZHONG GUO
S3866-25mg
Galanthamine
357-70-0 99.97%
25mg
¥794.71 2023-09-15
eNovation Chemicals LLC
D332364-100mg
(4as,6r,8as)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6h-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
357-70-0 97%
100mg
$150 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008908-100mg
Galanthamine
357-70-0
100mg
¥551 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G79461-20mg
Galanthamine
357-70-0
20mg
¥378.0 2021-09-09
TRC
G188501-10mg
Galanthamine
357-70-0
10mg
$ 142.00 2023-09-07

Galanthamine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:357-70-0)Galanthamine
A1202810
Purity:99%
はかる:250mg
Price ($):452.0